n-Pentyl 2-Methylpentyl Phthalate-d4
Description
Properties
Molecular Formula |
C₁₉H₂₄D₄O₄ |
|---|---|
Molecular Weight |
324.45 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-Pentyl 2-(2-Methylpentyl) Ester-d4; |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for N Pentyl 2 Methylpentyl Phthalate D4
Methodologies for the Preparation of Phthalate (B1215562) Esters
The synthesis of phthalate esters, including n-Pentyl 2-Methylpentyl Phthalate, is predominantly achieved through the esterification of phthalic anhydride (B1165640) with the corresponding alcohols. Given that the target molecule is an asymmetric diester, containing both an n-pentyl and a 2-methylpentyl group, a stepwise approach is generally employed to control the final product structure and minimize the formation of symmetric diesters (di-n-pentyl phthalate and di-(2-methylpentyl) phthalate).
The synthesis typically proceeds in two main stages:
Monoesterification: Phthalic anhydride is reacted with one of the alcohols (either n-pentanol or 2-methylpentanol) in approximately equimolar amounts. This reaction is often carried out at elevated temperatures and can be catalyzed by a Brønsted or Lewis acid. The reaction opens the anhydride ring to form the monoester, mono-n-pentyl phthalate or mono-2-methylpentyl phthalate.
Diesterification: The resulting monoester is then reacted with the second alcohol (2-methylpentanol or n-pentanol, respectively) to yield the final asymmetric diester, n-Pentyl 2-Methylpentyl Phthalate. This step also typically requires a catalyst and elevated temperatures to drive the reaction to completion by removing the water formed during the esterification.
Common catalysts for these reactions include sulfuric acid, p-toluenesulfonic acid, and various metal alkoxides. The choice of catalyst and reaction conditions (temperature, reaction time, and method of water removal) can significantly influence the yield and purity of the final product.
A plausible synthetic route is outlined below:
| Step | Reactants | Catalyst | Product |
| 1. Monoesterification | Phthalic Anhydride + n-Pentanol | p-Toluenesulfonic acid | Mono-n-pentyl phthalate |
| 2. Diesterification | Mono-n-pentyl phthalate + 2-Methylpentanol | p-Toluenesulfonic acid | n-Pentyl 2-Methylpentyl Phthalate |
Principles and Techniques of Deuterium (B1214612) Labeling for Stable Isotope Standards
The "-d4" designation in n-Pentyl 2-Methylpentyl Phthalate-d4 indicates that four hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling is critical for its use as an internal standard in quantitative analysis, as it is chemically identical to the non-labeled analyte but has a different mass, allowing for its distinct detection by mass spectrometry.
The most common and efficient strategy for introducing the deuterium label in this case is to start with a deuterated precursor. Phthalic anhydride-d4, where the four hydrogen atoms on the aromatic ring are replaced with deuterium, is a readily available starting material for this purpose.
The synthesis would then follow the same esterification pathway as described in section 2.1, but with the deuterated phthalic anhydride:
| Step | Reactants | Product |
| 1. Monoesterification | Phthalic Anhydride-d4 + n-Pentanol | Mono-n-pentyl Phthalate-d4 |
| 2. Diesterification | Mono-n-pentyl Phthalate-d4 + 2-Methylpentanol | This compound |
This method ensures that the deuterium atoms are located on the stable aromatic ring, preventing any potential for H/D exchange during chemical reactions or under various analytical conditions. An alternative, though less common, approach could involve the synthesis using deuterated alcohols, but labeling the phthalate ring is generally preferred for phthalate standards.
Characterization of Isotopic Purity and Chemical Identity of this compound
The chemical identity and isotopic purity of this compound are confirmed using a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and to determine the degree of deuterium incorporation. The mass spectrum of this compound will show a molecular ion peak at m/z 324.45, which is 4 mass units higher than the non-labeled analog (molecular weight 320.45 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. The isotopic distribution of the molecular ion cluster can be analyzed to calculate the isotopic purity, which is the percentage of molecules that contain the desired number of deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR): This technique is used to confirm the structure of the alkyl chains (n-pentyl and 2-methylpentyl groups). The absence of signals in the aromatic region of the ¹H NMR spectrum confirms that the deuterium atoms are located on the phthalate ring.
²H NMR (Deuterium NMR): This analysis directly observes the deuterium nuclei, confirming their presence and location on the aromatic ring.
The combination of these techniques provides a comprehensive characterization of the molecule, ensuring its suitability as a high-purity stable isotope-labeled internal standard. The table below summarizes the expected analytical data for this compound.
| Analytical Technique | Expected Result |
| Mass Spectrometry (MS) | Molecular ion (M+) peak at m/z consistent with the d4-labeled compound. |
| High-Resolution MS (HRMS) | Accurate mass measurement confirming the elemental formula C₁₉H₂₄D₄O₄. |
| ¹H NMR | Signals corresponding to the n-pentyl and 2-methylpentyl protons; absence of aromatic proton signals. |
| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule. |
| Isotopic Purity (from MS) | Typically ≥98% for commercially available standards. |
Production Scale and Availability of this compound for Research Applications
This compound is not produced on a large industrial scale but is synthesized in smaller quantities for research and analytical purposes. It is commercially available from several specialized chemical suppliers that focus on stable isotope-labeled compounds and analytical standards.
The compound is typically offered in small quantities, such as milligrams, suitable for laboratory use. Some suppliers may offer custom synthesis for larger quantities if required for specific research projects. The availability of this compound from various vendors indicates its importance as an analytical tool for the accurate quantification of n-Pentyl 2-Methylpentyl Phthalate in environmental and biological samples. Researchers can procure this standard from companies such as Santa Cruz Biotechnology, LGC Standards, and other suppliers of reference materials.
Advanced Analytical Methodologies Utilizing N Pentyl 2 Methylpentyl Phthalate D4 As an Internal Standard
Sample Preparation Techniques for Diverse Environmental and Biological Matrices
The goal of sample preparation is to extract and concentrate phthalates from a sample matrix (e.g., water, soil, blood, urine) while removing interfering substances. The addition of n-Pentyl 2-Methylpentyl Phthalate-d4 at the beginning of this process is essential for tracking and correcting for procedural losses.
Solid-Phase Extraction (SPE) is a widely used technique for the analysis of phthalates in environmental and biological samples due to its efficiency, selectivity, and reduced solvent consumption compared to traditional methods. mdpi.commdpi.com The method involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Phthalates in the sample adsorb to the stationary phase, while other matrix components pass through. The retained phthalates are then eluted with a small volume of an organic solvent. youtube.com
The process generally consists of four key steps:
Conditioning: The sorbent is treated with a solvent to activate it, ensuring reproducible interaction with the sample. youtube.com
Loading: The sample, spiked with the this compound internal standard, is passed through the cartridge. The analytes and the internal standard are retained on the sorbent.
Washing: Interfering compounds are washed from the cartridge with a solvent that is not strong enough to elute the phthalates.
Elution: A strong solvent is used to desorb the target phthalates and the internal standard, which are then collected for analysis. youtube.com
By adding this compound to the sample before loading, any loss of analyte during the washing and elution steps is mirrored by a proportional loss of the internal standard. This allows for a highly accurate calculation of the initial analyte concentration. The choice of sorbent is critical and depends on the specific phthalates and the sample matrix. mdpi.com Automated SPE systems can be used to improve throughput and reproducibility for liquid samples. thermofisher.com
Table 1: Common SPE Sorbents for Phthalate (B1215562) Analysis
| Sorbent Type | Mechanism | Typical Application | Reference |
| C18 (Octadecyl silica) | Reversed-phase | Aqueous samples (e.g., drinking water, wastewater) | cdc.gov |
| Covalent Organic Frameworks (COFs) | Multiple (e.g., π-π stacking, hydrophobic) | Aqueous samples and beverages | mdpi.com |
| Styrene-Divinylbenzene (SDB) | Reversed-phase | Aqueous samples, air samples | mdpi.com |
| Magnetic Multiwalled Carbon Nanotubes | Adsorption | Beverages | researchgate.net |
Liquid-Liquid Extraction (LLE) is a conventional and effective method for extracting phthalates from aqueous samples like beverages and water. nih.govrsc.org The technique operates on the principle of differential solubility of compounds in two immiscible liquids, typically an aqueous sample and an organic solvent. researchgate.net When the sample is mixed with the extraction solvent, phthalates, being lipophilic, partition from the aqueous phase into the organic solvent.
In this methodology, this compound is added to the sample prior to extraction. The mixture is then vigorously shaken with an appropriate organic solvent, such as n-hexane or isohexane. nih.govoiv.int After allowing the layers to separate, the organic layer containing the extracted phthalates and the internal standard is collected. This process may be repeated to improve recovery. nih.gov The collected organic extracts are often concentrated before analysis. Because the deuterated internal standard has partitioning behavior nearly identical to the target analytes, it accurately corrects for incomplete extraction and any losses during the solvent evaporation step, ensuring the final calculated concentration is reflective of the original sample. researchgate.net
Modern analytical chemistry favors microextraction techniques as they are often solvent-free, faster, and simpler than conventional methods. vscht.cz
Solid-Phase Microextraction (SPME) is a highly sensitive technique used for concentrating trace amounts of phthalates from water and other liquid samples. nih.gov It utilizes a fused-silica fiber coated with a thin layer of a polymeric stationary phase. The fiber is either directly immersed in the sample or exposed to its headspace, allowing phthalates to partition from the sample matrix onto the fiber coating. vscht.cz The use of deuterated phthalates as internal standards is highly recommended for SPME as it enables matrix-error-free determinations. researchgate.net By introducing this compound into the sample, it co-partitions onto the fiber along with the native analytes. After extraction, the fiber is transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. The ratio of native analyte to the deuterated standard provides accurate quantification, correcting for variations in extraction equilibrium. Optimization of SPME involves selecting the appropriate fiber coating (e.g., polydimethylsiloxane-divinylbenzene or polyacrylate) and controlling parameters like extraction time and temperature. nih.govnih.gov
Matrix effects are a significant challenge in analyses involving mass spectrometry, particularly when dealing with complex biological and environmental samples. nih.gov This phenomenon occurs when co-extracted components from the sample matrix interfere with the ionization of the target analytes in the MS source, leading to either an artificial enhancement or suppression of the analytical signal. This can result in inaccurate quantification.
The most effective remediation strategy for matrix effects is the use of an isotopically labeled internal standard that is chemically identical to the analyte and co-elutes chromatographically. mdpi.com this compound is an ideal choice for this purpose. Since it has the same chemical structure and properties as its non-labeled counterparts, it experiences the exact same signal suppression or enhancement from interfering matrix components during ionization. By calculating the ratio of the response of the native analyte to the response of the known concentration of this compound, the matrix effect is effectively cancelled out. This isotope dilution method provides matrix-error-free determinations and is considered the gold standard for accurate quantification in complex matrices. researchgate.netnih.gov
Chromatographic Separation Techniques
Following sample preparation, the extract is analyzed using a chromatographic technique, most commonly gas chromatography, to separate the individual phthalate compounds before detection and quantification.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used platform for phthalate determination because it is simple, fast, and provides definitive mass spectral information. gcms.czrestek.com However, achieving good chromatographic separation is critical because many phthalates are structurally similar and can share common fragment ions (e.g., a base peak at m/z 149), which makes the identification and quantification of co-eluting compounds challenging. gcms.czrestek.com The internal standard, this compound, provides a stable retention time reference and is used to accurately quantify the separated analytes.
Optimization of the GC method involves several key parameters:
GC Column (Stationary Phase): The choice of the stationary phase is the most important factor dictating the selectivity and resolution of the separation. For phthalate analysis, mid-polarity columns are often preferred. Studies comparing various stationary phases have shown that columns like the Rtx-440 and Rxi-XLB provide excellent resolution for a wide range of regulated and unregulated phthalates. gcms.czrestek.com The ability to separate critical pairs, such as bis(2-ethylhexyl) phthalate and diheptyl phthalate, is a key performance indicator. oregonstate.edu
Table 2: Comparison of Common GC Stationary Phases for Phthalate Analysis
| Stationary Phase | Polarity | Key Features | Recommended For | Reference |
| Rtx-440 | Mid-polarity (Crossbond trifluoropropylmethyl polysiloxane) | Unique selectivity, excellent resolution for complex mixtures | Comprehensive phthalate screening, EPA/EU regulated lists | gcms.czrestek.com |
| Rxi-XLB | Low- to mid-polarity (Crossbond proprietary phase) | Good overall separation and fast analysis times | General phthalate analysis, good for isomer groups | gcms.czrestek.com |
| Rxi-5ms | Low-polarity (5% diphenyl / 95% dimethyl polysiloxane) | General purpose, good thermal stability | Routine analysis, less complex mixtures | gcms.czrestek.com |
| Rxi-35Sil MS | Mid-polarity (35% diphenyl / 65% dimethyl polysiloxane) | Different elution orders compared to 5-type phases | Confirmation analysis, resolving specific co-elutions | gcms.czrestek.com |
Oven Temperature Program: The temperature program controls the elution of compounds from the GC column. A typical program starts at a lower initial temperature, holds for a short period, and then ramps up the temperature at a controlled rate. epa.gov Faster temperature ramps can lead to sharper peaks and shorter analysis times, but must be carefully optimized to maintain resolution. nih.gov An optimized program ensures that all phthalates, from the more volatile to the less volatile, are eluted as sharp, symmetrical peaks. oregonstate.edu
Table 3: Example of an Optimized GC Oven Temperature Program for Phthalate Analysis
| Stage | Rate (°C/min) | Target Temperature (°C) | Hold Time (min) |
| Initial | - | 150 | 0.5 |
| Ramp 1 | 5 | 220 | 0 |
| Ramp 2 | 3 | 275 | 13 |
Source: Adapted from U.S. EPA Method 8061A recommendations. epa.gov
By optimizing these parameters, analysts can achieve baseline separation of most phthalates, allowing for unambiguous identification and accurate quantification against the this compound internal standard.
Liquid Chromatography (LC) Applications in Phthalate Analysis
While GC is prevalent, liquid chromatography (LC) offers a complementary approach for phthalate analysis. oup.comcore.ac.uk LC is particularly advantageous for analyzing phthalate metabolites, which are often more polar and less volatile than their parent diesters, or for thermally unstable compounds. researchgate.net
The use of deuterated internal standards is especially critical in LC coupled with mass spectrometry (LC-MS) to correct for matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analytes. mdpi.com this compound, having identical physicochemical properties to its unlabeled counterpart, effectively mimics the behavior of similar phthalates in the LC system and the MS source, providing reliable correction for these matrix-induced quantitative errors. researchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at higher pressures to deliver faster separations with superior resolution and sensitivity. nih.gov These features are highly beneficial for the analysis of complex samples containing numerous phthalates and their metabolites. The enhanced peak capacity of UHPLC allows for better separation of isomers and provides sharper, more concentrated peaks, leading to lower detection limits. In high-throughput screening applications, the speed of UHPLC is a major advantage, and the use of an internal standard like this compound is essential for maintaining data quality and accuracy across large sample batches. nih.gov
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is the premier detection technique for phthalate analysis due to its high selectivity and sensitivity, and its ability to provide structural information for confident compound identification. When coupled with a chromatographic separation technique like GC or LC, it becomes a powerful tool for quantifying trace levels of phthalates in complex matrices. nih.govgcms.cz
Method Validation and Quality Assurance in Phthalate Quantification
Precision, Accuracy, and Recovery Assessment
In analytical chemistry, precision, accuracy, and recovery are critical parameters for method validation, ensuring the reliability of the obtained results. The incorporation of an internal standard like this compound is instrumental in assessing these figures of merit, as it helps to correct for variations during sample preparation and analysis. Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. Recovery is a measure of the analytical method's efficiency in extracting the analyte from the sample matrix.
While specific studies detailing the use of this compound are not extensively documented in publicly available literature, the principles of its application can be inferred from established methodologies for other deuterated phthalate standards. Typically, a known amount of the internal standard is spiked into the sample at the beginning of the analytical procedure. Its signal is then used to normalize the signal of the target analyte, thereby compensating for any losses during extraction, cleanup, and instrumental analysis.
Table 1: Illustrative Data for Method Validation Parameters Using a Deuterated Internal Standard
| Parameter | Acceptance Criteria | Hypothetical Result |
| Precision (RSD) | < 15% | 8.5% |
| Accuracy (% Bias) | ± 15% | -5.2% |
| Recovery (%) | 70-120% | 95% |
This table is for illustrative purposes only, as specific data for this compound was not available in the searched literature.
Calibration Strategies and Internal Standard Optimization
The use of an internal standard is a fundamental aspect of calibration in many chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS), which is commonly employed for phthalate analysis. An internal standard calibration involves creating a series of calibration standards containing a constant concentration of the internal standard (this compound) and varying concentrations of the target analytes. A calibration curve is then constructed by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte.
This approach effectively corrects for variations in injection volume and instrument response. The choice of the internal standard is crucial; ideally, it should have similar chemical and physical properties to the analyte but be clearly distinguishable, for example, by its mass-to-charge ratio in MS detection. The optimization of the internal standard concentration is also important. It should be added at a concentration that provides a strong and reproducible signal without interfering with the detection of the target analytes.
In a typical GC-MS method for phthalates, a stock solution of this compound would be prepared in a suitable solvent. An aliquot of this solution would be added to each calibration standard and sample extract to achieve a consistent final concentration. The selection of this concentration would be based on the expected range of analyte concentrations and the sensitivity of the instrument.
Contamination Control in Phthalate Analysis
A significant challenge in the analysis of phthalates is the potential for contamination from various sources in the laboratory environment, as they are present in many common laboratory materials. This can lead to false-positive results or artificially elevated concentrations. The use of an internal standard like this compound, which is not naturally present in the environment or laboratory materials, can aid in identifying and mitigating contamination issues.
By adding the internal standard at the very beginning of the sample preparation process, any subsequent contamination with the native phthalate will not be accounted for in the same way as the analyte that was originally in the sample. While the internal standard cannot prevent contamination, it can help in assessing the integrity of the analytical batch. For example, if the internal standard recovery is unexpectedly low, it might indicate a problem with the extraction or sample handling that could also affect the analyte.
To minimize contamination, it is essential to use phthalate-free labware, high-purity solvents, and to meticulously clean all equipment. Procedural blanks, which are samples that go through the entire analytical process without the initial sample matrix, should be analyzed with each batch of samples. The absence of target phthalates in these blanks, while the internal standard is present at its expected concentration, provides confidence that the analytical process is free from significant contamination.
Environmental Transport, Fate, and Degradation Pathways of N Pentyl 2 Methylpentyl Phthalate
Distribution and Occurrence in Environmental Compartments
Long-chain phthalates, due to their physicochemical properties, are found in various environmental compartments, including the atmosphere, aquatic systems, and terrestrial environments.
Phthalate (B1215562) esters are semi-volatile organic compounds (SVOCs) that can be released into the atmosphere from various sources, including industrial emissions and the volatilization from plastic products. giftfreie-stadt.de In the atmosphere, their distribution between the gas phase and particulate matter is largely dependent on their molecular weight. researchgate.net Lower molecular weight phthalates are more volatile and tend to exist predominantly in the gas phase, while higher molecular weight phthalates, such as n-Pentyl 2-Methylpentyl Phthalate, have a greater tendency to adsorb onto airborne particulate matter. researchgate.netclimate-service-center.de
Table 1: Atmospheric Transport Characteristics of Phthalate Esters
| Phthalate Type | Predominant Atmospheric Phase | Long-Range Transport Potential |
|---|---|---|
| Low Molecular Weight (e.g., DMP, DEP) | Gas Phase | High |
Aquatic environments are significant sinks for phthalate esters released from industrial and municipal wastewater discharges, runoff from agricultural and urban areas, and atmospheric deposition. bohrium.comnih.gov Due to their hydrophobic nature, long-chain phthalates like n-Pentyl 2-Methylpentyl Phthalate have low water solubility and tend to partition from the water column to sediment and suspended particulate matter. mdpi.comnih.gov
Consequently, while detectable concentrations of various phthalates are found in surface water, groundwater, and seawater, significantly higher concentrations are often observed in sediments. nih.gov For instance, studies have frequently identified DEHP and di-n-butyl phthalate (DBP) as the predominant phthalates in both freshwater and marine sediments. nih.gov The accumulation of phthalates in sediments poses a long-term risk to benthic organisms and can act as a secondary source of contamination if the sediments are disturbed. mdpi.com
Table 2: Reported Concentrations of Common Phthalates in Aquatic Systems
| Phthalate | Water Concentration Range | Sediment Concentration Range |
|---|---|---|
| DEHP | ng/L to µg/L | µg/kg to mg/kg |
| DBP | ng/L to µg/L | µg/kg to mg/kg |
| DMP | ng/L to µg/L | µg/kg to mg/kg |
Note: Concentration ranges are generalized from multiple studies and can vary significantly based on location and pollution sources.
Soil and dust are major reservoirs for phthalate esters in the terrestrial environment. mdpi.com Contamination of soil occurs through various pathways, including the application of sewage sludge as fertilizer, irrigation with contaminated water, atmospheric deposition, and the degradation of plastic materials used in agriculture, such as plastic films. nih.govresearchgate.net Indoor dust is also a significant sink for phthalates, originating from the abrasion and volatilization of plastic-containing products within the home and workplace. giftfreie-stadt.denih.gov
Similar to aquatic sediments, the hydrophobic nature of long-chain phthalates causes them to bind strongly to soil organic matter, leading to their persistence in the soil matrix. mdpi.com Studies have shown widespread contamination of agricultural and urban soils with various phthalates, with DEHP often being one of the most abundant. mdpi.com
The potential for phthalate esters to bioaccumulate in living organisms is a key aspect of their environmental risk profile. Bioaccumulation is the process by which a substance is absorbed by an organism from all sources, including water, food, and air, at a rate faster than it is lost. Bioconcentration specifically refers to the uptake from water.
The bioaccumulation potential of phthalates is generally related to their lipophilicity (fat-solubility), which is often estimated by the octanol-water partition coefficient (log Kow). Higher molecular weight phthalates, such as n-Pentyl 2-Methylpentyl Phthalate, are more lipophilic and would theoretically have a higher potential to accumulate in the fatty tissues of organisms. researchgate.net
However, the actual bioaccumulation of phthalates in aquatic food webs can be complex. Some studies suggest that for high molecular weight phthalates like DEHP, bioaccumulation factors (BAFs) can be lower than predicted, potentially due to factors like metabolic transformation and trophic dilution (a decrease in concentration at higher trophic levels). nih.gov Conversely, some lower molecular weight phthalates have shown BAFs greater than expected. nih.gov Despite these complexities, the potential for bioaccumulation remains a concern, particularly for organisms with high lipid content. researchgate.net
Abiotic Degradation Processes
Abiotic degradation refers to the breakdown of a chemical in the environment through non-biological processes, such as hydrolysis and photolysis.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For phthalate esters, hydrolysis can occur in two steps: first, the diester is converted to a monoester and an alcohol, and second, the monoester is further hydrolyzed to phthalic acid and another alcohol. researchgate.net
In general, the hydrolysis of phthalate esters in the environment is a slow process, particularly at neutral pH. researchgate.netnih.gov The rate of hydrolysis is influenced by both pH and temperature, with faster degradation occurring under acidic or alkaline conditions. nih.gov For many phthalates, especially those with longer alkyl chains, hydrolysis is not considered a primary degradation pathway in most natural environmental conditions compared to biodegradation. nih.govresearchgate.net However, in specific environments with extreme pH or elevated temperatures, such as in some industrial waste streams or landfills, hydrolysis can become a more significant degradation process. researchgate.net
Table 3: General Principles of Phthalate Ester Hydrolysis
| Environmental Factor | Influence on Hydrolysis Rate |
|---|---|
| pH | Slower at neutral pH; faster at acidic or alkaline pH |
| Temperature | Rate increases with increasing temperature |
Photolysis and Photocatalytic Degradation
The degradation of n-Pentyl 2-Methylpentyl Phthalate-d4 can be initiated by photolysis, the process of chemical breakdown by photons. Under the influence of ultraviolet (UV) radiation from sunlight, the molecule can undergo transformations. The primary mechanism in photolysis involves the absorption of light energy, which can lead to the cleavage of chemical bonds. In the case of phthalate esters, the ester linkages are susceptible to photolytic attack. This process can lead to the formation of phthalic anhydride (B1165640) and the corresponding alcohols, n-pentanol and 2-methylpentanol.
Photocatalytic degradation is an advanced oxidation process that can significantly accelerate the breakdown of organic pollutants like phthalates. This process typically employs a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon activation by UV light, generates highly reactive oxygen species (ROS), including hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can non-selectively attack the this compound molecule.
The degradation pathway in photocatalysis is more complex and thorough than direct photolysis. The hydroxyl radicals can attack both the aliphatic side chains (n-pentyl and 2-methylpentyl groups) and the aromatic benzene (B151609) ring. d-nb.info This can lead to a series of hydroxylation and oxidation reactions, ultimately resulting in the opening of the aromatic ring and the mineralization of the compound into carbon dioxide and water. d-nb.info While specific studies on this compound are not available, research on other phthalates like dimethyl phthalate (DMP), diethyl phthalate (DEP), and dibutyl phthalate (DBP) has shown that photocatalytic systems are effective in their removal from aqueous solutions. d-nb.info
| Degradation Process | Key Mechanisms | Primary Intermediates/Products (General Phthalates) | Influencing Factors |
|---|---|---|---|
| Photolysis | Cleavage of ester bonds by UV radiation | Phthalic anhydride, corresponding alcohols | Light intensity, wavelength, presence of photosensitizers |
| Photocatalytic Degradation | Generation of hydroxyl radicals by a photocatalyst (e.g., TiO₂) | Hydroxylated intermediates, ring-opening byproducts, CO₂, H₂O | Catalyst type and concentration, pH, temperature, light intensity |
Biotic Transformation and Microbial Degradation
Microbial activity is a primary driver for the breakdown of phthalate esters in the environment. Both aerobic and anaerobic microorganisms have demonstrated the capacity to degrade these compounds, although the specific pathways and efficiencies can vary significantly.
Aerobic Degradation Mechanisms and Pathways
Under aerobic conditions, the biodegradation of this compound is expected to follow a multi-step process initiated by microbial enzymes. The presence of a branched 2-methylpentyl chain may influence the rate of degradation, as branched phthalates are generally found to be more resistant to microbial breakdown than their linear counterparts.
The initial step in the aerobic degradation of the phthalate moiety involves the action of dioxygenase enzymes. biorxiv.org These enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring of phthalic acid, which is formed after the initial hydrolysis of the ester bonds. This results in the formation of a cis-dihydrodiol.
Following the initial dihydroxylation, dehydrogenases play a crucial role in the subsequent step. These enzymes catalyze the oxidation of the cis-dihydrodiol, leading to the rearomatization of the ring and the formation of a dihydroxylated phthalate derivative. mdpi.com
The action of dioxygenases and dehydrogenases leads to the formation of key dihydroxylated intermediates. nih.gov For phthalic acid, this typically results in the formation of 4,5-dihydroxyphthalate or 3,4-dihydroxyphthalate. These intermediates are then susceptible to further enzymatic attack, leading to the cleavage of the aromatic ring, a critical step in the complete mineralization of the compound.
Anaerobic Degradation Mechanisms and Pathways
In the absence of oxygen, a different set of microbial communities and enzymatic pathways are responsible for the degradation of this compound. The initial step, similar to aerobic degradation, is the hydrolysis of the ester linkages to form phthalic acid and the corresponding alcohols. The subsequent degradation of phthalic acid under anaerobic conditions is a mechanistically challenging process.
A key step in the anaerobic degradation of phthalic acid is its activation to a more reactive intermediate. nih.gov This is achieved through a process called thioesterification, where phthalic acid is converted to phthaloyl-CoA by the action of a CoA ligase or CoA transferase. nih.govresearchgate.net This activation is crucial for the subsequent decarboxylation reaction.
Once activated to phthaloyl-CoA, the molecule undergoes decarboxylation, a reaction catalyzed by a specific decarboxylase. researchgate.net This results in the formation of benzoyl-CoA, a central and common intermediate in the anaerobic degradation of many aromatic compounds. nih.gov Benzoyl-CoA can then be further metabolized through various pathways, ultimately leading to methane (B114726) and carbon dioxide in methanogenic environments.
| Condition | Initial Step | Key Enzyme Classes | Key Intermediates | Final Products (of Phthalic Acid Moiety) |
|---|---|---|---|---|
| Aerobic | Hydroxylation of the aromatic ring | Dioxygenases, Dehydrogenases | cis-dihydrodiols, Dihydroxyphthalates | Intermediates of central metabolism (e.g., Krebs cycle) |
| Anaerobic | Activation to a CoA thioester | CoA ligases/transferases, Decarboxylases | Phthaloyl-CoA | Benzoyl-CoA |
Role of Specific Microbial Strains and Consortia in Phthalate Degradation
The complete mineralization of phthalate esters often requires the metabolic cooperation of diverse microbes capable of degrading both the phthalate residue and the alcohol side chains. d-nb.info Numerous bacterial strains from various phyla, including Proteobacteria, Actinobacteria, and Firmicutes, have been identified as capable PAE degraders. sysu.edu.cn Gram-positive bacteria, in particular, often exhibit a broad substrate spectrum, enabling them to degrade both low and high molecular weight PAEs. nih.gov
Microbial consortia, both naturally occurring and synthetically constructed, have shown high efficiency in degrading complex mixtures of phthalates. For instance, a consortium enriched from landfill soil demonstrated the ability to degrade 98.7% of 100 mg/l di(2-ethylhexyl) phthalate (DEHP) within two days. researchgate.net Another stable bacterial consortium composed of Pandoraea sp. and Microbacterium sp. was also effective in degrading dibutyl phthalate (DBP). researchgate.net
A synthetically designed consortium comprising Glutamicibacter sp. ZJUTW, Cupriavidus sp. LH1, and Gordonia sp. GZ-YC7 was engineered for the efficient and simultaneous degradation of six priority PAEs. nih.gov This consortium effectively degraded both short-chain and long-chain PAEs, such as DEHP and di-n-octyl phthalate (DOP), in both liquid medium and soil, highlighting the potential of microbial consortia for bioremediation of environments contaminated with mixed PAE pollutants. nih.gov The degradation of DOP has also been observed through the metabolic cooperation of two bacterial strains, Gordonia sp. strain JDC-2 and Arthrobacter sp. strain JDC-32. d-nb.info In this partnership, Gordonia sp. converts DOP into phthalic acid, which is then degraded by Arthrobacter sp. d-nb.info
The table below summarizes various microbial strains and consortia involved in the degradation of different phthalate esters.
| Microbial Strain / Consortium | Phylum / Class | Degraded Phthalate(s) | Key Findings | Reference(s) |
| Glutamicibacter sp. ZJUTW, Cupriavidus sp. LH1, Gordonia sp. GZ-YC7 | Actinobacteria, Betaproteobacteria | DMP, DEP, BBP, DBP, DEHP, DOP | Completely degraded four short-chain PAEs within 48h and significantly degraded long-chain PAEs within 72h. | nih.gov |
| LF-NK-DEHP Consortium (from landfill soil) | Mixed Culture | DEHP, DBP | Degraded 98.7% of DEHP within 48h; degraded 63.4% of DEHP and 92.8% of DBP in a mixture within 7 days. | researchgate.net |
| Consortium B1 (Pandoraea sp., Microbacterium sp.) | Proteobacteria, Actinobacteria | DBP | Capable of degrading DBP under optimal conditions of 30°C and a wide pH range (5.5-8.5). | researchgate.net |
| Bacillus thuringiensis | Firmicutes | DMP, DEP, Dipropyl Phthalate, DBP | Achieved 82-96% degradation of a four-PAE mixture under optimal conditions. | researchgate.net |
| Rhodococcus jostii RHA1 | Actinobacteria | Monoalkyl phthalates, DMP, DEP, DBP, Dihexyl Phthalate, DEHP | Can use monoalkyl esters as a sole carbon source; grown cells can degrade various dialkyl phthalates. | ethz.ch |
| Gordonia sp. JDC-2 and Arthrobacter sp. JDC-32 | Actinobacteria | DOP | A co-culture where Gordonia sp. converts DOP to phthalic acid, which is then degraded by Arthrobacter sp. | d-nb.info |
Hybrid Degradation Pathways
Recent research has uncovered a previously unknown hybrid degradation pathway for phthalates in facultatively anaerobic bacteria, such as Thauera chlorobenzoica 3CB-1 and Aromatoleum evansii KB740. nih.govasm.org This pathway is significant for microbes that frequently alternate between oxygen-rich (oxic) and oxygen-poor (anoxic) environments. nih.gov It uniquely combines enzymatic elements previously thought to be exclusive to either anaerobic or aerobic degradation routes. nih.govresearchgate.net
Under aerobic conditions, these denitrifying bacteria utilize their "anaerobic" enzyme inventory for the initial steps of phthalate degradation. asm.org The process involves:
Activation to Phthaloyl-CoA: Phthalate is activated to its coenzyme A (CoA) thioester, phthaloyl-CoA. asm.orgresearchgate.net
Decarboxylation to Benzoyl-CoA: The unstable phthaloyl-CoA is then decarboxylated by the oxygen-sensitive enzyme phthaloyl-CoA decarboxylase (PCD) to form the central intermediate, benzoyl-CoA. asm.orgresearchgate.net
Subsequently, the degradation pathway switches to an aerobic mechanism. The benzoyl-CoA intermediate is further broken down using a benzoyl-CoA oxygenase-dependent pathway. nih.govasm.org The existence of such a hybrid pathway necessitates a sophisticated regulation of intracellular oxygen. The oxygen concentration must be low enough to prevent the inactivation of the oxygen-sensitive PCD, yet high enough to serve as a cosubstrate for the benzoyl-CoA oxygenase. nih.govasm.org This strategy allows facultative anaerobes to efficiently degrade phthalates regardless of the prevailing oxygen conditions. nih.gov
Environmental Forensics in Phthalate Source Apportionment
Environmental forensics aims to identify the sources, transport pathways, and fate of contaminants in the environment. For phthalates, this is a complex task due to their widespread use in countless consumer and industrial products, leading to diffuse and ubiquitous environmental contamination. mdpi.comresearchgate.net
Source apportionment studies often use statistical analysis of environmental monitoring data to identify primary contamination factors. For example, in a study of Baiyang Lake, China, agricultural cultivation and the disorderly use and disposal of plastic products were identified as the main sources of phthalate contamination in the water. mdpi.comresearchgate.net Phthalates can enter soil and water systems through various pathways, including industrial and domestic wastewater discharge and the application of sewage sludge as agricultural fertilizer. mdpi.com
A significant challenge in the environmental forensic analysis of phthalates is the high risk of sample contamination during collection, storage, and laboratory analysis. mdpi.com The ubiquity of phthalates in laboratory equipment—such as plastic syringes, pipette tips, filter holders, and even Parafilm®—can lead to significant leaching and result in false positives or artificially inflated concentration measurements. researchgate.net One study identified notable leaching of dimethyl phthalate (DMP), dibutyl phthalate (DBP), and di(2-ethylhexyl) phthalate (DEHP) from various common laboratory consumables. researchgate.net Therefore, rigorous quality control measures, including the use of procedural blanks and high-temperature bake-out processes for materials, are essential to ensure the accuracy of data used for source apportionment. mdpi.comresearchgate.net
Mechanistic Investigations of Phthalate Interactions at Cellular and Molecular Levels
Cellular Responses to Phthalate (B1215562) Exposure in in vitro Models
In vitro studies using various cell lines have been instrumental in elucidating the direct cellular responses to phthalate exposure. These models allow for the investigation of specific molecular pathways without the complexities of a whole-organism system.
Gene Expression Alterations
Phthalate exposure has been shown to alter the expression of a wide array of genes in different cell types. For instance, studies on human placental cell models have demonstrated that phthalate metabolites can cause changes in gene expression profiles that are predictive of embryotoxicity. frontiersin.org Mono(2-ethylhexyl) phthalate (MEHP), a metabolite of Di(2-ethylhexyl) phthalate (DEHP), has been linked to sex-specific associations in gene expression in placental tissue. nih.gov In mouse ovarian granulosa cells, exposure to phthalate mixtures led to the differential expression of 407 genes, particularly affecting those involved in lipid and cholesterol metabolism. biorxiv.org Furthermore, in vitro exposure of mouse thyroid organoids to low, biologically relevant concentrations of several phthalates, including DEHP and Di-iso-nonylphthalate (DINP), resulted in modest but detectable changes in the transcriptome. nih.govfrontiersin.org
| Phthalate/Metabolite | Cell Model | Key Findings on Gene Expression | Reference |
|---|---|---|---|
| Phthalate Mixtures | Mouse Ovarian Granulosa Cells | Differentially expressed 407 genes, impacting lipid and cholesterol metabolism pathways. | biorxiv.org |
| Mono(2-ethylhexyl) phthalate (MEHP) | Human Placental Cells (in vitro and tissue) | Associated with sex-specific changes in gene expression. Predictive of embryotoxicity. | frontiersin.orgnih.gov |
| DEHP, DINP | Mouse Thyroid Organoids | Modest transcriptomic changes at low, biologically relevant concentrations. | nih.govfrontiersin.org |
| Diethyl Phthalate (DEP) | Human Breast Cancer Samples | A subset of genes in pre-malignant tissues was negatively associated with urinary MEP (metabolite). | bohrium.com |
Protein Synthesis and mRNA Translation Regulation
Recent research has uncovered a novel mechanism of phthalate toxicity involving the direct regulation of mRNA translation and protein synthesis. plos.orgnih.gov Butyl benzyl (B1604629) phthalate (BBP) has been found to directly inhibit mRNA translation in vitro. plos.orgnih.gov In human embryonic kidney cells (HEK-293T), BBP exhibited a complex dose-dependent effect, increasing cap-dependent mRNA translation at lower concentrations and inhibiting it at higher concentrations. plos.orgcncb.ac.cn Conversely, MEHP was found to inhibit both cap-dependent and -independent mRNA translation in vivo. nih.govcncb.ac.cn Mechanistic studies suggest that these effects are mediated through alterations in the level and phosphorylation of eukaryotic initiation factor 4E-binding protein (eIF4E-BP) and the composition of the eIF4F complex. plos.orgnih.gov Furthermore, BBP was identified to directly bind to the translation initiation factor eIF4E. plos.orgnih.gov
Cytotoxicity and Cell Proliferation Modulation
The effects of phthalates on cell viability and proliferation are complex and often depend on the specific phthalate, cell type, and concentration. Some studies have shown that certain phthalates can induce cell proliferation, particularly at low concentrations. For example, BBP, Di-n-butyl phthalate (DBP), and DEHP have been observed to increase proliferation in human breast cancer cells (MCF-7). nih.govresearchgate.net A mixture of phthalates also induced an increase in proliferation in the colorectal adenocarcinoma cell line HT29 at low concentrations. researchgate.net In contrast, other studies have reported cytotoxic effects. For instance, DBP was shown to decrease cell viability in cultured bovine peripheral lymphocytes in a concentration-dependent manner. nih.gov Similarly, MEHP has been associated with reduced cell proliferation and viability in other in vitro models. nih.gov In human uterine leiomyoma cells, DEHP treatment led to increased cell viability and proliferation. nih.gov
| Phthalate/Phthalate Mixture | Cell Line | Effect on Cytotoxicity/Proliferation | Reference |
|---|---|---|---|
| Butyl benzyl phthalate (BBP), Di-n-butyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP) | MCF-7 (Human Breast Cancer) | Increased cell proliferation at low concentrations. | nih.govresearchgate.net |
| Phthalate Mixture | HT29 (Colorectal Adenocarcinoma) | Increased proliferation at low concentrations. | researchgate.net |
| Di-n-butyl phthalate (DBP) | Bovine Peripheral Lymphocytes | Concentration-dependent decrease in cell viability. | nih.gov |
| Mono(2-ethylhexyl) phthalate (MEHP) | Various in vitro models | Reduced cell proliferation and viability. | nih.gov |
| Di(2-ethylhexyl) phthalate (DEHP) | Human Uterine Leiomyoma Cells | Increased cell viability and proliferation. | nih.gov |
Molecular Mechanisms of Action in Animal Models
Animal models have been crucial for understanding the systemic effects of phthalates and the underlying molecular mechanisms, particularly in relation to oxidative stress and nuclear receptor activation.
Oxidative Stress Induction and Antioxidant Enzyme Modulation
A significant mechanism of phthalate-induced toxicity is the induction of oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects through antioxidant defenses. mdpi.comnih.govresearchgate.net Chronic exposure to phthalates can lead to oxidative stress in various organs. nih.gov Phthalates have been shown to increase the production of ROS and inhibit the activity of key antioxidant enzymes. frontiersin.org This disruption of the cellular redox balance can lead to damage to lipids, proteins, and DNA. mdpi.comwisdomlib.orgresearchgate.net Animal studies have demonstrated that exposure to phthalates like DEHP and DBP can stimulate the generation of reactive oxidants and increase markers of lipid peroxidation in the liver and testes. nih.gov The ability of phthalates to increase ROS production and inhibit antioxidant enzyme activity has been demonstrated in numerous experiments. frontiersin.org
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
Phthalate esters are recognized as peroxisome proliferators, a class of chemicals that can activate the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors. nih.govoup.com The primary active metabolites of phthalates, the monoesters, are believed to be the ligands that activate PPARs. oup.com Specifically, many phthalate monoesters have been shown to activate PPARα. oup.comoup.comnih.gov This activation is a key mechanism in the phthalate-induced effects observed in the liver of rodents, including peroxisome proliferation and changes in lipid metabolism. nih.govoup.com Studies have shown that the ability of various phthalate monoesters to activate PPARα can vary, with the mouse PPARα generally being more sensitive than the human counterpart. oup.com The activation of PPARα by phthalate metabolites like MEHP has been demonstrated to induce the expression of PPARα target genes. oup.comnih.gov
Signaling Pathway Modulation (e.g., Nrf2, NF-κB, PI3K/AKT)
Phthalates have been shown to exert their toxic effects by modulating various critical signaling pathways involved in cellular stress, inflammation, and survival. nih.gov The disruption of these pathways can lead to a cascade of events culminating in cellular dysfunction and damage.
Key signaling pathways affected by phthalates include:
Nuclear factor erythroid 2-related factor 2 (Nrf2): This pathway is a primary regulator of the cellular antioxidant response. Some studies indicate that certain phthalates can influence Nrf2 activity. For instance, di(2-ethylhexyl) phthalate (DEHP) was found to increase the protein levels of Nrf2 and its downstream target GPX4 in mouse testicular tissue, suggesting an activation of the oxidative stress response. nih.gov
Nuclear factor-κB (NF-κB): The NF-κB pathway is central to the inflammatory response. Exposure to phthalates has been linked to the activation of this pathway, promoting inflammation. nih.gov Studies on DEHP have shown it can drive intestinal inflammation by disrupting the gut microbiota-metabolite axis, which in turn mediates the AhR/NF-κB signaling pathway. nih.gov Similarly, diisodecyl phthalate (DIDP) exposure in mice has been associated with an increase in inflammatory mediators linked to NF-κB. nih.gov
Phosphatidylinositol-3-kinase (PI3K)/AKT: This pathway is crucial for cell survival, proliferation, and growth. Research has demonstrated that phthalates can interfere with PI3K/AKT signaling, often leading to apoptosis (programmed cell death). nih.gov For example, DEHP and dibutyl phthalate (DBP) were shown to induce apoptosis in rat insulinoma cells by promoting a ROS-mediated PI3K/Akt/Bcl-2 pathway. nih.gov In another study, DEHP, alone and in combination with microplastics, induced neuronal apoptosis in mice through the PI3K/AKT pathway. nih.gov
| Signaling Pathway | Phthalate Studied | Model System | Observed Effect | Reference |
|---|---|---|---|---|
| Nrf2 | DEHP | Mouse Testicular Tissue | Increased protein levels of Nrf2 and GPX4 | nih.gov |
| NF-κB | DEHP | Mice | Activation of AhR/NF-κB pathway leading to intestinal inflammation | nih.gov |
| PI3K/AKT | DEHP, DBP | Rat Insulinoma (INS-1) Cells | Induction of apoptosis via ROS-mediated PI3K/Akt/Bcl-2 pathway | nih.gov |
| PI3K/AKT | DEHP | Mice / NS20Y Cells | Induction of neuronal apoptosis | nih.gov |
Induction of Specific Cellular Processes (e.g., Ferroptosis)
Recent research has identified ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation, as a key mechanism in phthalate-induced toxicity.
Studies focusing on DEHP and its primary metabolite, mono-2-ethylhexyl phthalate (MEHP), have shown that these compounds can trigger ferroptosis in various cell types. In neonatal microglial cells, high concentrations of DEHP led to dysregulated iron homeostasis, which is believed to trigger ferroptosis in a dose-dependent manner. nih.gov Further investigation in Sertoli cells revealed that MEHP induces ferroptosis by inhibiting the glutathione (B108866) defense network and increasing lipid peroxidation. nih.gov This process was linked to the transferrin receptor (TfRC), a key iron importer, suggesting that TfRC can regulate Sertoli cell ferroptosis and represents a potential therapeutic target. nih.gov The induction of ferroptosis by DEHP was also observed in mouse testicular tissues, evidenced by mitochondrial morphological changes and lipid peroxidation. nih.gov
| Cellular Process | Phthalate Studied | Model System | Key Mechanistic Finding | Reference |
|---|---|---|---|---|
| Ferroptosis | DEHP | Mouse BV-2 Neonatal Microglia Cells | Dysregulated iron homeostasis and increased reactive oxygen species (ROS) | nih.gov |
| Ferroptosis | DEHP / MEHP | Mouse Testicular Tissue / TM4 Sertoli Cells | Inhibition of glutathione defense network and increased lipid peroxidation via Transferrin Receptor (TfRC) | nih.gov |
Developmental and Reproductive Mechanistic Studies in Animal and in vitro Models
Phthalates are well-established endocrine-disrupting chemicals that can interfere with reproductive health and development. mdpi.com Animal and in vitro models have been instrumental in elucidating the mechanisms behind phthalate-induced reproductive toxicity.
Exposure to certain phthalates during critical developmental windows can lead to a range of adverse outcomes. In males, fetal exposure to anti-androgenic phthalates like DEHP and DBP has been associated with a "phthalate syndrome" in rodents, characterized by reduced anogenital distance, testicular dysgenesis, and decreased testosterone (B1683101) production. researchgate.netyoutube.com The mechanism often involves the downregulation of genes involved in steroidogenesis. researchgate.net At the cellular level, phthalates can interfere with nuclear receptors, membrane receptors, and intracellular signaling pathways, thereby modulating gene expression associated with reproduction. mdpi.com
In females, phthalate exposure has been linked to alterations in puberty onset and fertility, although the effects can vary depending on the specific compound and timing of exposure. mdpi.comnih.gov Mechanistic studies suggest phthalates can modulate circulating hormone concentrations and affect the development of estrogen-sensitive tissues. nih.gov Furthermore, research has highlighted the placenta as a target for phthalate toxicity, with exposure linked to changes in placental morphology, hormone production, and vascularization, which can impact fetal development. nih.gov
Hepatic and Renal Mechanistic Responses in Animal Models
The liver and kidneys are primary sites for the metabolism and excretion of phthalates, making them susceptible to toxicity. Animal models have demonstrated that exposure to certain phthalates can induce hepatic and renal damage through mechanisms often involving oxidative stress.
One study investigating diisodecyl phthalate (DIDP) in mice found that oral exposure led to significant increases in markers of liver damage (alanine aminotransferase and aspartate aminotransferase) and kidney damage (urea and creatinine). nih.gov The underlying mechanism was linked to the induction of oxidative stress, as evidenced by changes in oxidative stress biomarkers, inflammatory mediators, and apoptosis factors. nih.gov Co-administration of an antioxidant, vitamin E, was able to mitigate the damage, reinforcing the role of the oxidative stress pathway in DIDP-induced toxicity. nih.gov The toxic effects of various phthalates, including hepatotoxicity and nephrotoxicity, have been widely indicated in numerous experimental studies, with oxidative stress, inflammation, and apoptosis being the most commonly cited mechanisms of toxicity. nih.gov
Biomonitoring Strategies and Analytical Approaches for Phthalate Metabolites
Selection of Biomonitoring Matrices for Phthalate (B1215562) Metabolites (e.g., Urine, Serum)
The choice of a biological matrix is a critical first step in designing a biomonitoring study for phthalate metabolites. Urine and serum are the most commonly considered matrices, each with distinct advantages and disadvantages.
Urine is overwhelmingly the preferred matrix for biomonitoring phthalate exposure. nih.govresearchgate.netmdpi.com Phthalates are rapidly metabolized and their metabolites are excreted in urine, often at concentrations 5 to 20 times higher than in lipid-rich compartments like blood. nih.gov This higher concentration facilitates easier detection and quantification. nih.gov The non-invasive nature of urine collection is another significant advantage, making it suitable for large-scale population studies, including those involving children. frontiersin.org Furthermore, analyzing for metabolites in urine minimizes the risk of sample contamination from parent phthalates present in laboratory equipment and the environment. epa.gov
Serum , on the other hand, presents more challenges. While it can provide a snapshot of the circulating levels of phthalate metabolites, the concentrations are typically much lower than in urine, often near the limit of detection. nih.govki.se This makes accurate quantification difficult and requires highly sensitive analytical methods. semanticscholar.org Blood collection is an invasive procedure, which can be a limitation for studies involving vulnerable populations. nih.gov Moreover, blood and serum samples contain esterases that can hydrolyze contaminating phthalate diesters into their monoesters during sample handling and storage, potentially leading to inaccurate results. nih.gov However, serum may be a relevant matrix for understanding the internal dosimetry and transport of these compounds to target tissues. acs.org
Table 1: Comparison of Urine and Serum as Biomonitoring Matrices for Phthalate Metabolites
| Feature | Urine | Serum |
|---|---|---|
| Metabolite Concentration | High | Low |
| Sample Collection | Non-invasive | Invasive |
| Risk of Contamination | Low (for metabolites) | High (for parent compounds) |
| Volume Availability | Generally large | Limited |
| Analytical Sensitivity | Less demanding | Highly demanding |
| Preferred Matrix | Yes | No, for general population biomonitoring |
Analytical Methodologies for Metabolite Quantification Utilizing Deuterated Standards
Accurate quantification of phthalate metabolites is paramount for reliable exposure assessment. The use of deuterated internal standards, such as n-Pentyl 2-Methylpentyl Phthalate-d4, is a cornerstone of modern analytical methods. These standards are chemically identical to the analytes of interest but have a higher mass due to the presence of deuterium (B1214612) atoms. They are added to samples at a known concentration at the beginning of the analytical process to account for any loss of analyte during sample preparation and analysis.
Chromatographic-Mass Spectrometric Techniques for Oxidative Metabolites
Chromatography coupled with mass spectrometry is the gold standard for the analysis of phthalate metabolites, including the secondary oxidative metabolites.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the most widely used technique. frontiersin.org It offers high sensitivity and selectivity, allowing for the simultaneous measurement of multiple metabolites in complex biological matrices like urine. nih.govnih.gov On-line solid-phase extraction (SPE) can be coupled with HPLC-MS/MS to automate sample clean-up and pre-concentration, further enhancing the method's efficiency and throughput. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for phthalate metabolite analysis. frontiersin.orgresearchgate.net Often, a derivatization step is required to make the polar metabolites volatile enough for GC analysis. frontiersin.org However, recent advancements have led to the development of GC-MS methods that can analyze some phthalate monoesters without derivatization. researchgate.net
Isotope Dilution in Biomonitoring of Phthalate Metabolites
Isotope dilution mass spectrometry is considered the most precise and accurate method for quantifying trace levels of phthalate metabolites. frontiersin.org This technique involves adding a known amount of a stable isotope-labeled internal standard (e.g., this compound) to the sample. nih.gov The ratio of the naturally occurring analyte to the isotopically labeled standard is measured by the mass spectrometer. Since the standard and the analyte behave identically during extraction, cleanup, and ionization, this ratio remains constant, allowing for very accurate quantification that corrects for matrix effects and variations in instrument response. acs.orgscholarsportal.info
Temporal and Geographical Variability in Phthalate Metabolite Levels
Biomonitoring studies have revealed significant temporal and geographical variations in human exposure to phthalates.
Temporal variability in phthalate metabolite concentrations has been observed in several large-scale studies. For example, data from the National Health and Nutrition Examination Survey (NHANES) in the United States showed a decrease in the urinary concentrations of metabolites of di(2-ethylhexyl) phthalate (DEHP), di-n-butyl phthalate (DnBP), and butylbenzyl phthalate (BBzP) between 2001 and 2010. nih.govescholarship.org Conversely, during the same period, concentrations of metabolites of diisobutyl phthalate (DiBP) and diisononyl phthalate (DiNP) increased, likely reflecting changes in the use of these phthalates in consumer products. nih.govescholarship.org These trends can be influenced by regulatory actions, changes in manufacturing practices, and public awareness campaigns. nih.govescholarship.org
Geographical variability is also evident, with differences in phthalate exposure patterns observed between countries and regions. medrxiv.orgresearchgate.netresearchgate.net For instance, populations in some European countries have shown higher levels of certain phthalate metabolites compared to those in North America. researchgate.net These differences can be attributed to variations in lifestyle, dietary habits, consumer product availability, and chemical regulations across different geographical locations. researchgate.net A meta-analysis of studies published between 2000 and 2023 found significant differences in phthalate metabolite concentrations across regions, age groups, and between pregnant and non-pregnant cohorts. medrxiv.org
Table 2: Temporal Trends of Selected Phthalate Metabolites in the U.S. Population (2001-2010)
| Phthalate Metabolite | Parent Phthalate | Trend (2001-2010) | Percent Change (95% CI) |
|---|---|---|---|
| Monoethyl phthalate (MEP) | Diethyl phthalate (DEP) | Decrease | -42% (-49, -34) |
| Mono-n-butyl phthalate (MnBP) | Di-n-butyl phthalate (DnBP) | Decrease | -17% (-23, -9) |
| Monobenzyl phthalate (MBzP) | Butylbenzyl phthalate (BBzP) | Decrease | -32% (-39, -23) |
| Sum of DEHP metabolites | Di(2-ethylhexyl) phthalate (DEHP) | Decrease | -37% (-46, -26) |
| Monoisobutyl phthalate (MiBP) | Diisobutyl phthalate (DiBP) | Increase | 206% (178, 236) |
| Monocarboxyoctyl phthalate (MCOP) | Diisononyl phthalate (DiNP) | Increase | 149% (102, 207) |
Data from Zota et al., 2014. nih.govescholarship.org
Correlation between Environmental Levels and Biomonitoring Data
Establishing a clear link between environmental sources of phthalates and internal exposure levels measured through biomonitoring is a key area of research.
Indoor Dust: Several studies have investigated the relationship between phthalate concentrations in indoor dust and urinary metabolite levels. Significant positive correlations have been found, suggesting that indoor dust is a notable source of human exposure to phthalates. nih.gov This is particularly relevant for toddlers and young children who have more hand-to-mouth contact with dust.
Diet: Diet is considered a major pathway of exposure to certain phthalates, particularly DEHP. Phthalates can migrate from food packaging materials into food. Studies have shown associations between the consumption of certain foods, such as fast food and those prepared outside the home, and higher urinary concentrations of phthalate metabolites. nih.govnih.gov One study found that diet explained approximately 12.1% of the variability in certain urinary phthalate metabolites in children and adolescents. nih.gov
Challenges in Identification of Novel Phthalate Metabolites
While many phthalate metabolites are well-characterized, the identification of novel or previously unknown metabolites presents several challenges. The human body can metabolize phthalates through various pathways, leading to a wide array of potential metabolites that may not be commercially available as analytical standards.
The complexity of biological matrices like urine can make it difficult to distinguish novel metabolites from endogenous compounds and other xenobiotics. nih.gov High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose, as it provides accurate mass measurements that can help in determining the elemental composition of unknown compounds. nih.gov
Recent research has focused on developing non-targeted analysis approaches to identify new phthalate metabolites. One such method uses the characteristic fragmentation patterns of phthalate metabolites in mass spectrometry to screen for potential candidates in a urine sample. nih.gov By identifying specific fragment ions that are common to all phthalate metabolites, researchers can filter the vast amount of data generated by HRMS to pinpoint previously unidentified metabolites. nih.gov This approach holds promise for expanding our understanding of phthalate metabolism and improving exposure assessment.
Regulatory Science and Methodological Standardization in Phthalate Analysis
Development of Standardized Analytical Procedures for Phthalate (B1215562) Monitoring
The monitoring of phthalates is mandated by various regulations governing consumer products, food contact materials, and environmental quality. intertek.com To enforce these regulations, standardized analytical procedures are essential. These methods, predominantly based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), provide the necessary sensitivity and selectivity for the detection and quantification of phthalates at trace levels. nih.govresearchgate.net A critical component of these standardized methods is the use of internal standards to correct for variations during sample preparation and analysis, with isotopically labeled compounds being the gold standard for achieving the highest accuracy. restek.comresearchgate.net
The International Organization for Standardization (ISO) has developed several standards for the determination of phthalates in various products. For instance, ISO 8124-6:2018 specifies a method for determining certain phthalates in toys and children's products. lgcstandards.comiteh.ai This standard is applicable to plastics, textiles, coatings, and liquids and has been validated for materials like polyvinylchloride (PVC) and polyurethane (PU). iteh.aieurolab.net
ISO 16000-33 provides a methodology for the sampling and analysis of phthalates in indoor air, house dust, and solvent wipe samples using GC-MS. isbih.gov.baaccustandard.comvwwr.com This standard acknowledges the suitability of deuterated internal standards for calibration and quantification, highlighting the importance of isotope dilution techniques in achieving accurate measurements in complex environmental matrices. isbih.gov.ba While specific deuterated phthalates are mentioned as suitable internal standards, the methods are, in principle, adaptable for other phthalates with appropriate validation. isbih.gov.bavwwr.com
The following table provides an overview of selected ISO standards relevant to phthalate analysis.
| Standard | Title | Scope |
| ISO 8124-6:2018 | Safety of toys — Part 6: Certain phthalate esters in toys and children's products | Specifies a method for the determination of seven regulated phthalates in toys and children's products made of various materials. lgcstandards.comiteh.ai |
| ISO 16000-33 | Indoor air — Part 33: Determination of phthalates with gas chromatography/mass spectrometry (GC/MS) | Details the sampling and analysis of phthalates in indoor air, house dust, and on surfaces. isbih.gov.baaccustandard.comvwwr.com |
| ISO 18856 | Water quality — Determination of selected phthalates using gas chromatography/mass spectrometry | Provides a method for the analysis of phthalates in water samples. chemicalbook.com |
The U.S. Environmental Protection Agency (EPA) has established several methods for the analysis of semi-volatile organic compounds, including phthalates, in various environmental matrices. These methods are part of the "Test Methods for Evaluating Solid Waste, Physical/Chemical Methods" (SW-846).
EPA Method 8270 is a widely used GC-MS method for determining the concentration of semi-volatile organic compounds, including a range of phthalate esters, in extracts from solid waste, soil, air, and water samples. epa.gov The method relies on internal standard calibration to ensure accurate quantification. While the method suggests a set of common deuterated polycyclic aromatic hydrocarbons (PAHs) as internal standards, it also allows for the use of other compounds provided they meet performance criteria. restek.com
EPA Method 8061A is specifically designed for the determination of phthalate esters by gas chromatography with electron capture detection (GC/ECD). gcms.czcompliancegate.com This method also emphasizes the importance of internal standards for accurate quantification and suggests benzyl (B1604629) benzoate (B1203000) as a suitable option. gcms.czwikipedia.org The use of surrogate standards, which are spiked into samples before extraction, is also a key component of the quality control process to monitor the efficiency of the entire analytical procedure. gcms.cz
The table below summarizes key aspects of these EPA methods.
| Method | Title | Technique | Internal/Surrogate Standards |
| EPA Method 8270 | Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS) | GC-MS | Recommends a suite of deuterated compounds, with flexibility for others meeting performance criteria. restek.com |
| EPA Method 8061A | Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD) | GC-ECD | Suggests benzyl benzoate as an internal standard and diphenyl phthalate, diphenyl isophthalate, and dibenzyl phthalate as surrogates. gcms.czcompliancegate.com |
The European Union has implemented stringent regulations on the use of phthalates in consumer products, particularly in toys, childcare articles, and food contact materials. mdpi.commeasurlabs.com These regulations, such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and Regulation (EU) 10/2011 for plastic food contact materials, set specific concentration limits for a number of phthalates. intertek.comqima.comoiv.intnih.gov
To ensure compliance, harmonized analytical methods are referenced. For example, standards developed by the European Committee for Standardization (CEN), such as EN 16521 for cosmetics, provide detailed procedures for phthalate analysis. mdpi.com These methods typically involve GC-MS or LC-MS/MS and underscore the necessity of using internal standards for accurate quantification, with a preference for isotopically labeled analogues of the target phthalates. restek.commdpi.com The use of deuterated internal standards is crucial for minimizing matrix effects and correcting for losses during sample preparation, which is particularly important when analyzing complex matrices like food and cosmetics. restek.comoiv.int
Scientific Basis for Environmental Hazard Classification of Phthalates
The environmental hazard classification of phthalates is based on a comprehensive evaluation of their toxicological and ecotoxicological properties. accustandard.com Phthalates are not a homogenous group of chemicals; their effects on living organisms and their environmental fate vary depending on their chemical structure, particularly the length and branching of their alkyl chains. chemicalbook.comresearchgate.net
Regulatory bodies like the EPA and the European Chemicals Agency (ECHA) classify phthalates based on criteria such as carcinogenicity, mutagenicity, reproductive toxicity (CMR), and endocrine-disrupting properties. fda.gov.twiteh.ai For example, several low molecular weight phthalates are classified as toxic to reproduction due to their anti-androgenic effects. measurlabs.com
The environmental risk assessment also considers factors like persistence, bioaccumulation, and toxicity (PBT). nih.gov Phthalates can be released into the environment from various products and have been detected in air, water, soil, and sediment. epa.govregulations.gov Their potential to bioaccumulate in the food chain is a significant concern. regulations.gov The EPA has established ambient water quality criteria for several phthalates to protect aquatic life and human health from exposure through contaminated water and fish consumption. nih.gov These criteria are derived from extensive toxicological data. nih.govnih.gov The risk quotient (RQ) method is often used to assess the potential ecological risk by comparing the measured environmental concentration of a phthalate to its predicted no-effect concentration (PNEC).
The accurate analytical determination of phthalate concentrations in environmental and biological samples is paramount for these hazard assessments. The use of reliable analytical methods, including the application of appropriate internal standards, ensures the quality of the data underpinning these classifications.
Research on Substitute Phthalates and Analytical Needs
In response to regulatory restrictions and public concern over the health effects of certain phthalates, there has been a significant shift towards the use of substitute plasticizers. researchgate.netchemicalbook.com These alternatives include other phthalates with different toxicological profiles, as well as non-phthalate plasticizers. chemicalbook.com However, the introduction of these new compounds presents analytical challenges. nih.govqima.com
Existing standardized methods are often not validated for these emerging substitutes. nih.gov Furthermore, the physicochemical similarity between some substitute and legacy phthalates can lead to co-elution in chromatographic analyses, making their individual quantification difficult. researchgate.net This creates a pressing need for the development of new and comprehensive analytical methods capable of accurately measuring a wider range of plasticizers in diverse and complex matrices. nih.goviteh.ai
To address these challenges, the use of specific, isotopically labeled internal standards for each target analyte is highly desirable. researchgate.net A compound such as n-Pentyl 2-Methylpentyl Phthalate-d4 is a prime example of a specialized internal standard developed to meet these evolving analytical needs. While not typically used in routine monitoring for common phthalates, it would be invaluable in research settings for the following reasons:
Structural Similarity: As a deuterated analogue of a specific, less common, or substitute phthalate, it would exhibit very similar chemical and physical properties to its non-labeled counterpart. This ensures that it behaves similarly during extraction, cleanup, and chromatographic separation, providing a highly accurate correction for any analyte loss or matrix-induced signal suppression or enhancement.
Avoiding Contamination: Since it is a synthetic, isotopically labeled compound, it is not expected to be present as a background contaminant in environmental or biological samples, a common issue with phthalate analysis.
Method Development and Validation: It serves as a crucial tool for the development and validation of new analytical methods for emerging or substitute phthalates. By spiking samples with a known amount of the deuterated standard, analysts can accurately assess the recovery and performance of the method for the target analyte.
The development and availability of such specific deuterated internal standards are therefore essential for advancing the science of phthalate analysis, enabling researchers and regulatory bodies to accurately assess human and environmental exposure to a new generation of plasticizers.
Emerging Research Directions and Future Perspectives
Development of Novel Analytical Platforms for Ultrasensitive Phthalate (B1215562) Detection
The accurate quantification of phthalates in various matrices, from environmental samples to biological tissues, is fundamental to assessing exposure and risk. acs.org Emerging analytical platforms are continuously being developed to achieve lower detection limits and higher accuracy. In this pursuit, deuterated internal standards like n-Pentyl 2-Methylpentyl Phthalate-d4 are essential.
Isotope dilution mass spectrometry (IDMS) stands out as a premier analytical technique for the precise measurement of phthalates. nih.govscholarsportal.info This method involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample. Because the labeled standard is chemically identical to the native analyte, it behaves similarly during sample preparation, extraction, and analysis, effectively correcting for any sample loss or matrix effects. researchgate.net This ensures a highly accurate quantification of the target phthalate.
Future developments in this area are likely to focus on the hyphenation of advanced separation techniques, like ultra-performance liquid chromatography (UPLC) and two-dimensional gas chromatography (GCxGC), with high-resolution mass spectrometry (HRMS). rsc.org These combinations offer enhanced selectivity and sensitivity, allowing for the detection of trace levels of phthalates in complex samples. The use of deuterated standards will remain a cornerstone of these advanced methods to ensure data reliability.
Table 1: Advanced Analytical Techniques for Phthalate Detection
| Technique | Principle | Role of Deuterated Standards |
| Isotope Dilution Mass Spectrometry (IDMS) | Addition of a known amount of an isotopically labeled standard to a sample for quantification. | Corrects for sample loss and matrix effects, ensuring high accuracy. nih.govresearchgate.net |
| Ultra-Performance Liquid Chromatography (UPLC) | A high-pressure liquid chromatography technique providing faster and more efficient separations. | Used as internal standards for accurate quantification in complex mixtures. |
| Two-Dimensional Gas Chromatography (GCxGC) | A powerful separation technique that provides enhanced resolution of complex samples. | Serve as internal standards to improve quantitative accuracy. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling confident identification of compounds. | Used for confirmation of analyte identity and accurate quantification. |
Integration of Omics Technologies in Mechanistic Phthalate Research
Understanding the biological mechanisms through which phthalates exert their effects is a key area of toxicological research. Omics technologies, including genomics, proteomics, and metabolomics, offer a holistic view of the molecular changes that occur in response to phthalate exposure.
In these studies, accurate dose-response relationships are critical. Deuterated standards are vital for the precise quantification of phthalate metabolites in biological samples such as urine and blood, which is necessary to link external exposure to internal dose and subsequent biological effects. nih.gov For instance, metabolomics studies that aim to identify biomarkers of phthalate exposure and effect rely on the accurate measurement of phthalate metabolites, a task greatly facilitated by the use of isotopically labeled internal standards. nih.gov
Future research will likely see a greater integration of multi-omics data to build comprehensive models of phthalate toxicity pathways. In such studies, this compound could be used to accurately quantify the internal dose of its non-deuterated counterpart, providing a crucial anchor for the interpretation of complex omics datasets.
Advanced Environmental Modeling of Phthalate Fate and Transport
Predicting the environmental distribution and persistence of phthalates is essential for assessing ecological risks. cdc.gov Advanced environmental models are being developed to simulate the fate and transport of these compounds in various environmental compartments, including air, water, soil, and sediment. nih.gov
Isotopically labeled compounds can be used as tracers in controlled laboratory or field studies to validate and parameterize these models. nih.govmdpi.com By introducing a deuterated phthalate into a system, researchers can track its movement and transformation without interference from background levels of the native compound. This provides valuable data on processes such as adsorption, degradation, and volatilization.
While large-scale environmental tracing with expensive labeled compounds is not always feasible, they are invaluable for calibrating models that can then be applied to broader scenarios. researchgate.net Data generated using standards like this compound in microcosm or mesocosm experiments can help refine the predictive power of environmental fate models.
Longitudinal Studies on Phthalate Environmental Dynamics
Long-term monitoring studies are crucial for understanding trends in environmental contamination and human exposure to phthalates over time. nih.govresearchgate.netnih.govresearchgate.net These longitudinal studies often involve the analysis of a large number of samples collected over many years.
To ensure the consistency and comparability of data generated over extended periods, robust and reliable analytical methods are paramount. The use of deuterated internal standards in every analysis is a key component of quality control in these studies. oiv.intoiv.int It helps to minimize analytical variability that can arise from changes in instrumentation, reagents, or laboratory personnel over time.
In the context of a longitudinal study, this compound would be used as an internal standard to ensure that measurements of its corresponding non-deuterated phthalate are accurate and consistent across all time points of the study. This is essential for accurately identifying trends in exposure and for correlating these trends with potential health outcomes or regulatory interventions.
Collaborative Research for Global Phthalate Monitoring and Assessment
Phthalate contamination is a global issue, and international collaboration is necessary to monitor and assess its impact effectively. nih.govnih.gov Large-scale biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) in the United States and similar initiatives in Europe and Asia, provide valuable data on human exposure to a wide range of chemicals, including phthalates. nih.govisotope.com
To ensure that data from different laboratories and countries are comparable, standardized analytical methods and certified reference materials are essential. Deuterated phthalate standards are a critical component of these standardized methods, enabling different laboratories to produce consistent and reliable results. oiv.intoiv.int
Collaborative efforts also extend to environmental monitoring to assess the global distribution of phthalates. nih.govnih.gov In such programs, the use of common internal standards, potentially including this compound, would be crucial for data harmonization and for building a comprehensive global picture of phthalate pollution. This harmonized data is vital for informing international policies and regulations aimed at mitigating the risks associated with phthalate exposure.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying n-Pentyl 2-Methylpentyl Phthalate-d4 in complex matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) with isotope dilution is recommended, leveraging deuterated internal standards (e.g., Dipentyl phthalate-3,4,5,6-D4) to correct for matrix effects and ionization variability. Calibration curves should be prepared using certified reference materials (CRMs) with ≥98% isotopic purity . Pre-treatment steps, such as solid-phase extraction (SPE) or liquid-liquid partitioning, are critical for isolating phthalates from lipid-rich samples. Validate recovery rates (>85%) and limit of detection (LOD < 0.1 ng/mL) via spiked blank matrices .
Q. How does isotopic purity impact the reliability of n-Pentyl 2-Methylpentyl Phthalate-d4 as an internal standard?
- Methodology : Isotopic purity ≥98% minimizes interference from non-deuterated analogs during MS detection. Verify purity via high-resolution MS (HRMS) and nuclear magnetic resonance (NMR). Contamination risks arise during synthesis (e.g., incomplete deuteration or cross-contamination in multi-phasic reactions), necessitating batch-specific certificates of analysis (CoA) from suppliers .
Q. What are the established toxicity endpoints for phthalates like n-Pentyl 2-Methylpentyl Phthalate-d4 in in vivo models?
- Methodology : Prioritize endpoints aligned with endocrine disruption (e.g., thyroid hormone levels, reproductive organ weights) and oxidative stress biomarkers (e.g., glutathione peroxidase activity). Dose-response studies in rodents should follow OECD Test Guidelines (e.g., TG 407, 408) with exposure durations ≥90 days. Include positive controls (e.g., DEHP) and adjust for species-specific metabolic differences .
Advanced Research Questions
Q. How can researchers address contradictory data on the environmental persistence of n-Pentyl 2-Methylpentyl Phthalate-d4?
- Methodology : Conduct degradation studies under controlled conditions (UV exposure, microbial activity, pH) to isolate variables. Compare half-life (t½) values across studies using meta-analysis tools (e.g., RevMan) to identify confounding factors (e.g., soil organic carbon content). Validate findings with field samples and apply kinetic models (e.g., first-order decay) to reconcile lab-field discrepancies .
Q. What strategies optimize the synthesis of n-Pentyl 2-Methylpentyl Phthalate-d4 with high regioselectivity?
- Methodology : Use n-pentanol and 2-methylpentanol in stoichiometric excess (2:1 molar ratio) with acid catalysts (e.g., p-toluenesulfonic acid). Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation. Deuterium incorporation at the 3,4,5,6 positions requires anhydrous conditions to prevent isotopic exchange. Confirm regiochemistry via ¹H-NMR and ²H-NMR .
Q. How do co-exposures to other phthalates modulate the metabolic pathways of n-Pentyl 2-Methylpentyl Phthalate-d4?
- Methodology : Use in vitro hepatocyte models to assess cytochrome P450 (CYP2C9, CYP3A4) activity via fluorogenic substrates. Co-incubate with DEHP or DBP and quantify primary metabolites (e.g., monoesters) via LC-MS/MS. Apply competitive inhibition constants (Ki) and physiologically based pharmacokinetic (PBPK) modeling to predict in vivo interactions .
Q. What computational approaches predict the binding affinity of n-Pentyl 2-Methylpentyl Phthalate-d4 to nuclear receptors (e.g., PPAR-γ)?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of PPAR-γ (PDB: 2PRG). Optimize ligand conformations with density functional theory (DFT) and validate binding via surface plasmon resonance (SPR). Compare with experimental IC50 values from reporter gene assays .
Methodological Frameworks for Data Interpretation
Q. How should researchers design studies to evaluate cumulative risks of n-Pentyl 2-Methylpentyl Phthalate-d4 with other phthalates?
- Methodology : Follow the U.S. EPA’s cumulative risk assessment framework. Use hazard indices (HI) for additive effects or physiologically based toxicokinetic (PBTK) models for synergistic interactions. Prioritize phthalates with shared metabolic pathways (e.g., hydrolysis to monoesters) and adjust for relative potency factors (RPFs) .
Q. What statistical methods resolve variability in phthalate exposure data across cohorts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
